

A Comparative Guide to VU0477886 and Other mGlu4 Positive Allosteric Modulators

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Compound of Interest

Compound Name: VU0477886

Cat. No.: B15620437

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The metabotropic glutamate receptor 4 (mGlu4) has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, most notably Parkinson's disease. As a member of the Group III metabotropic glutamate receptors, mGlu4 is predominantly expressed in the central nervous system and its activation can modulate neurotransmission. Positive allosteric modulators (PAMs) of mGlu4 offer a nuanced approach to enhancing receptor function, offering potential advantages over orthosteric agonists. This guide provides a comparative overview of the preclinical compound **VU0477886** and other notable mGlu4 PAMs, presenting key performance data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.

Performance Comparison of mGlu4 PAMs

The following tables summarize the in vitro potency, selectivity, and in vivo efficacy of **VU0477886** and other well-characterized mGlu4 PAMs. Data has been compiled from various preclinical studies to facilitate a direct comparison.

Table 1: In Vitro Potency and Efficacy of mGlu4 PAMs

Compound	hEC50 (nM) ¹	rEC50 (nM) ²	Maximal Agonist Response (% of Glutamate)	Fold Shift ³
VU0477886	Data not available	Data not available	Data not available	Data not available
Foliglurax (PXT002331)	46[1]	Data not available	Data not available	Data not available
ADX88178	3.5[2]	9.1[2]	Data not available	Data not available
ML128	240[3]	110[3]	>100%	28x (human), 35x (rat)[3]
ML182	291[4]	376[4]	Data not available	11.2x[4]
ML292	1196[5]	330[5]	Data not available	30.2x[5]

¹hEC50: Half-maximal effective concentration at human mGlu4 receptors. ²rEC50: Half-maximal effective concentration at rat mGlu4 receptors. ³Fold Shift: The factor by which the PAM potentiates the potency of glutamate.

Table 2: Selectivity Profile of mGlu4 PAMs

Compound	Selectivity vs. other mGluRs	Other Off-Target Activities
VU0477886	Data not available	Data not available
Foliglurax (PXT002331)	Data not available	Data not available
ADX88178	Excellent selectivity against other mGluRs[2]	Data not available
ML128	>30 μ M vs. mGluRs 1, 2, 3, 5, 7, 8[3]	>10 μ M vs. a panel of 68 GPCRs, ion channels, and transporters[3]
ML182	>30 μ M vs. mGluRs 1, 2, 3, 8; weak activity at mGlu5, 6, 7[4]	>10 μ M vs. a panel of 68 GPCRs, ion channels, and transporters[4]
ML292	>20 μ M vs. mGluRs 1-3, 7, 8; 17.9 μ M vs. mGlu5 (antagonist); 6.8 μ M vs. mGlu6 (PAM)[5]	Selective against a large panel of GPCRs, ion channels, and transporters[5]

Table 3: In Vivo Efficacy in Preclinical Models of Parkinson's Disease

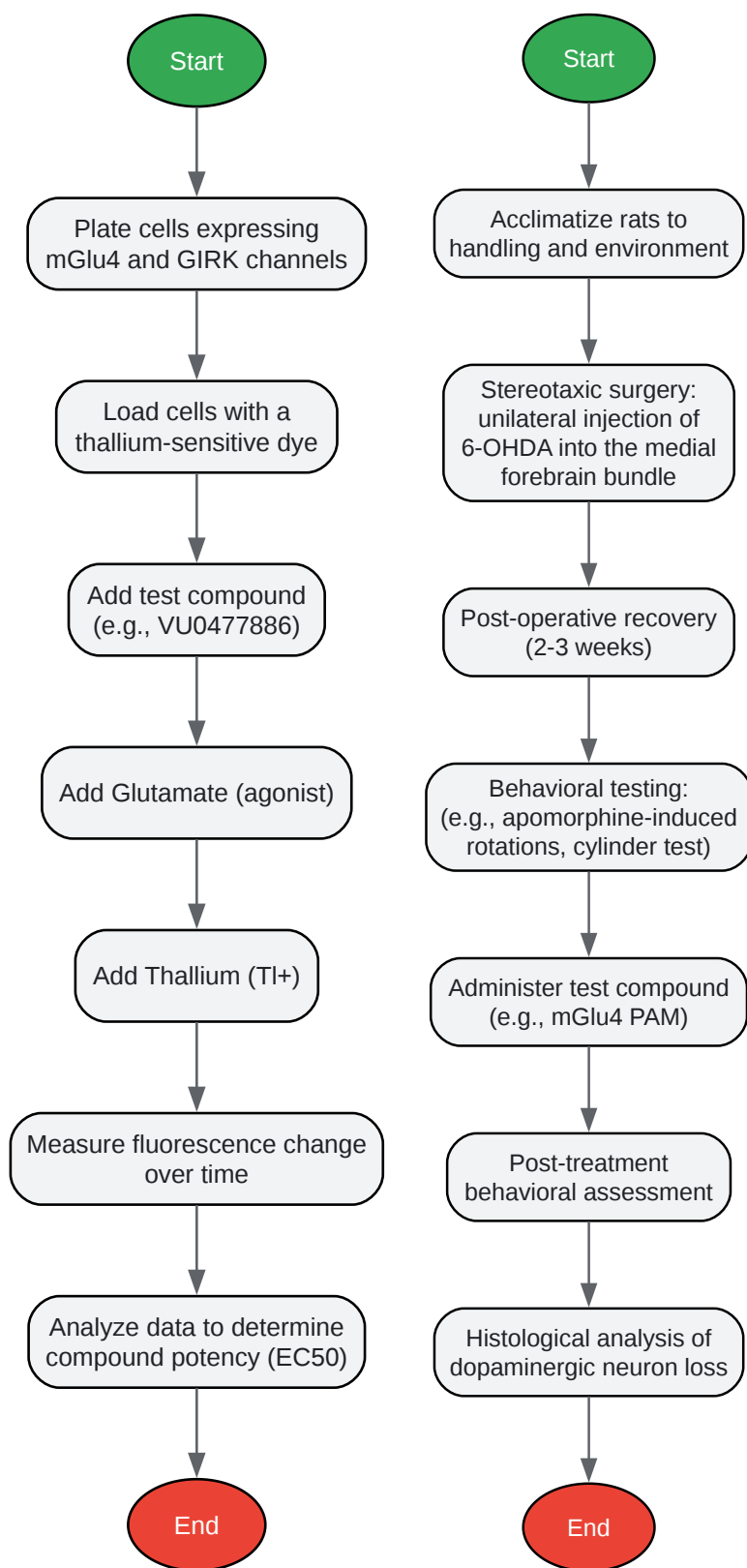
Compound	Animal Model	Efficacy
VU0477886	Data not available	Data not available
Foliglurax (PXT002331)	Rodent models	Significant anti-Parkinsonian activity[1]
ADX88178	Rodent models	Potentiated the effects of L-DOPA without increasing dyskinesia[2]
ML128	Haloperidol-induced catalepsy in rats	Active after systemic dosing[3]
ML182	Haloperidol-induced catalepsy in rats	Active after oral dosing[4]
ML292	Haloperidol-induced catalepsy and 6-OHDA lesion in rats	Efficacious alone and in combination with L-DOPA[5][6]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the mGlu4 signaling cascade and the workflows for key in vitro and in vivo assays.

mGlu4 Receptor Signaling Pathway

The mGlu4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate and potentiation by a PAM, initiates an intracellular signaling cascade.[3][7] This primarily involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. [8]



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